molecular formula C15H15NO2 B2632321 4,4,6,8-Tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione CAS No. 74442-16-3

4,4,6,8-Tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No. B2632321
Key on ui cas rn: 74442-16-3
M. Wt: 241.29
InChI Key: RDLYBUUOPNXVDW-UHFFFAOYSA-N
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Patent
US04198414

Procedure details

1,2-Dihydro-2,2,4,6-tetramethylquinoline (16.7 g., 0.09 mole) in 50 ml. dry methylene chloride was added slowly dropwise with stirring to oxalyl chloride (12.6 g., 0.1 mole) in 150 ml. dry methyl chloride under nitrogen at 30° C. Addition required 20 min., and when complete the very dark solution was stirred 15 min. at ambient temperature and one hour at a gentle reflux. The solvent was removed at reduced pressure and the dark red residue crystallized from methanol to yield a solid melting at 157°-161° C. Two additional recrystallizations from 25% chloroform in ligroine (60°-110° C.) gave a deep red crystalline solid melting at 163.5°-165.5° C. The yield was 44%.
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:14])[CH:11]=[C:10]([CH3:12])[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([CH3:13])[CH:8]=2)[NH:3]1.[C:15](Cl)(=[O:19])[C:16](Cl)=[O:17].CCl>C(Cl)Cl>[CH3:1][C:2]1([CH3:14])[CH:11]=[C:10]([CH3:12])[C:9]2[C:4]3=[C:5]([C:15](=[O:19])[C:16](=[O:17])[N:3]13)[CH:6]=[C:7]([CH3:13])[CH:8]=2

Inputs

Step One
Name
Quantity
16.7 g
Type
reactant
Smiles
CC1(NC2=CC=C(C=C2C(=C1)C)C)C
Step Two
Name
Quantity
12.6 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred 15 min. at ambient temperature and one hour at a gentle reflux
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 30° C
ADDITION
Type
ADDITION
Details
Addition required 20 min., and when complete the very dark solution
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The solvent was removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
the dark red residue crystallized from methanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(N2C3=C(C=C(C=C3C(=C1)C)C)C(C2=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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